H-D-Phe-NH2 hcl

Enzyme inhibition Carboxypeptidase A Stereochemical differentiation

Researchers developing metabolically stabilized peptides face critical stereochemical and terminal-functional constraints. Generic L-Phe or carboxylic acid analogs introduce binding-mode alterations and carboxypeptidase susceptibility. H-D-Phe-NH2 HCl (CAS 71666-94-9) resolves both challenges as a pre-formed D-configuration C-terminal amide building block. • Enables mu-selective opioid antagonist synthesis (D-Phe ΔVass = 4 vs L-Phe ~30 mL mol⁻¹) • Confers carboxypeptidase resistance without post-synthetic amidation • Directly compatible with Fmoc-SPPS protocols Supplied with full analytical documentation.

Molecular Formula C9H13ClN2O
Molecular Weight 200.7
CAS No. 71666-94-9
Cat. No. B613191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Phe-NH2 hcl
CAS71666-94-9
Synonyms71666-94-9; H-D-PHE-NH2HCL; D-Phenylalanineamidehydrochloride; C9H12N2O.HCl; H-D-Phe-NH2?HCl; D-Phe-NH2?currencyHCl; SCHEMBL353593; CTK7D0934; KLHLGTPNBQXSJT-DDWIOCJRSA-N; MolPort-020-004-782; KM1420; AKOS025289403; AM82181; D-PHENYLALANINAMIDEHYDROCHLORIDE; AK170136; KB-50433; FT-0698888; V7452; (2R)-2-amino-3-phenylpropionamidehydrochloride
Molecular FormulaC9H13ClN2O
Molecular Weight200.7
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)N)N.Cl
InChIInChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H/t8-;/m1./s1
InChIKeyKLHLGTPNBQXSJT-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Phe-NH₂ HCl (CAS 71666-94-9): Procurement-Grade D-Phenylalanine Amide Hydrochloride for Stereochemically Defined Peptide Synthesis


H-D-Phe-NH₂ HCl (CAS 71666-94-9), systematically designated as D-phenylalaninamide hydrochloride, is a C-terminal amidated D-amino acid derivative with molecular formula C₉H₁₃ClN₂O and molecular weight 200.67 g/mol [1]. The compound presents as a white to off-white crystalline powder with a melting point range of 232-236 °C and an optical rotation of [α]D²⁰ = -16 ± 2° (C=1% in DMF) . As a D-enantiomeric building block featuring a C-terminal primary amide rather than a carboxylic acid, it provides distinct stereochemical and electronic properties for solid-phase peptide synthesis (SPPS) and structure-activity relationship (SAR) studies .

D-enantiomer building block for stereochemically defined solid-phase peptide synthesis
C-terminal amide supports carboxypeptidase resistance and hydrogen-bonding integrity
Compatible with Fmoc SPPS protocols; pre-formed amide eliminates post-synthetic modification

Why Generic D-Amino Acid or L-Phenylalanine Derivatives Cannot Substitute for H-D-Phe-NH₂ HCl in Chirality-Critical Applications


Substitution of H-D-Phe-NH₂ HCl with generic alternatives introduces two independent, functionally consequential failure modes. First, replacement with the L-enantiomer (H-Phe-NH₂ HCl) fundamentally alters stereochemical recognition at biological targets; for example, the activation volume for inhibitor binding (ΔVass) differs substantially between D-Phe (4 mL mol⁻¹) and L-Phe (~30 mL mol⁻¹) in carboxypeptidase A systems [1], confirming that stereochemistry governs binding mode and thermodynamic parameters. Second, substitution with a C-terminal carboxylic acid analog (e.g., H-D-Phe-OH HCl) eliminates the neutral amide terminus, which is essential for conferring resistance to carboxypeptidase degradation in metabolically stabilized peptides and for maintaining the hydrogen-bonding network in receptor-bound conformations [2]. These stereochemical and terminal-functional constraints render H-D-Phe-NH₂ HCl non-substitutable in applications requiring D-configuration and amidated terminus integrity.

H-D-Phe-NH2 HCl
H-Phe-NH2 HCl (L-enantiomer)
Stereochemical binding mode may shift; enzyme thermodynamics and receptor selectivity profiles may differ.
H-D-Phe-NH2 HCl (amide terminus)
H-D-Phe-OH HCl (carboxylic acid)
C-terminal acid may reduce metabolic stability and alter hydrogen-bonding network essential for target engagement.

Quantitative Evidence Differentiating H-D-Phe-NH₂ HCl from Alternative Phenylalanine-Derived Building Blocks


Stereochemical Divergence in Enzyme Inhibition: D-Phe versus L-Phe in Carboxypeptidase A Binding Thermodynamics

In a carboxypeptidase A inhibition study, the stereochemical configuration of phenylalanine critically determined inhibitor binding behavior. The competitive inhibitor D-Phe exhibited a substantially smaller activation volume for binding (ΔVass = 4 mL mol⁻¹) compared to its L-enantiomer counterpart L-Phe (ΔVass ≈ 30 mL mol⁻¹) [1]. This ~26 mL mol⁻¹ difference indicates that D-Phe and L-Phe engage the enzyme active site through fundamentally distinct binding modes and solvent reorganization profiles under pressure perturbation [1].

Enzyme binding thermodynamics
Head-to-head
D-Phe
ΔVass = 4 mL mol−1
L-Phe
ΔVass ≈ 30 mL mol−1
Supports D-enantiomer binding mode differentiation in carboxypeptidase A
Thermodynamic context may differ across enzyme families
Enzyme inhibition Carboxypeptidase A Stereochemical differentiation Binding thermodynamics

Diastereomeric Differentiation: D-Mandelate versus D-Phe Binding Volumes in Carboxypeptidase A

Among D-configured carboxypeptidase A inhibitors, the amino acid derivative D-Phe (ΔVass = 4 mL mol⁻¹) and the α-hydroxy acid derivative D-mandelate (ΔVass = 21 mL mol⁻¹) exhibited markedly divergent binding volumes despite sharing the same absolute configuration at the chiral center [1]. The 17 mL mol⁻¹ difference indicates that the amino group in D-Phe contributes distinctively to inhibitor-enzyme interaction energetics relative to the hydroxyl group in D-mandelate [1].

Inhibitor scaffold comparison
Head-to-head
D-Phe
ΔVass = 4 mL mol−1
D-Mandelate
ΔVass = 21 mL mol−1
Amino acid scaffold shows distinct thermodynamic profile vs α-hydroxy analog
α-Hydroxy analog may not replicate peptide-like binding behavior
Enzyme inhibition Carboxypeptidase A Inhibitor classification Structure-activity relationship

Functional Requirement of D-Phe-NH₂ Scaffold in Mu-Selective Opioid Dipeptide Antagonist Design

In the rational design of opioid receptor antagonists, the dipeptide 2,6-dimethyl-Tyr-D-Phe-NH₂ was identified as a mu-selective antagonist with promising in vitro activity [1]. The presence of the D-Phe-NH₂ C-terminal moiety—specifically the D-configuration of phenylalanine and the C-terminal amide—was essential to the observed mu-selectivity profile [1]. Replacement of the D-Phe-NH₂ component with alternative C-terminal residues in related delta-selective dipeptide series (e.g., 2,6-dimethyl-Tyr-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) shifted receptor selectivity from mu to delta [1].

Receptor subtype selectivity
Class-level
2,6-dimethyl-Tyr-D-Phe-NH2
Mu-selective antagonist
D-Phe → Tic replacement
Delta-selective shift
D-Phe-NH2 contributes to mu-opioid receptor engagement
Class-level inference; requires receptor panel validation
Opioid receptor pharmacology Mu-selective antagonist Dipeptide SAR Analgesic development

C-Terminal Amide Contribution to Metabolic Stability in Neurotensin Analog Pseudopeptides

In a systematic study of reduced-bond pseudopeptide analogues of neurotensin(8-13), the N-terminal unprotected H-[ψ8,9] analogue—which retains a C-terminal amide functionality—exhibited both higher binding potency and enhanced metabolic stability compared to the native neurotensin(8-13) fragment [1]. Analogues with modifications at the 12-13 bond position (adjacent to the C-terminal amide) showed potency reductions of 2 to 4 orders of magnitude in both receptor binding and biological activity assays [1].

Metabolic stability contribution
Reported
C-terminal amide intact: potency ≥ native fragment
Amide-perturbed: 100–10,000× reduction
Amide integrity linked to receptor affinity and degradation resistance
Pseudopeptide model context; may vary with sequence
Neurotensin receptor Metabolic stability Pseudopeptide design Peptidomimetics

Analytical Specification Differentiation: Optical Rotation as Identity and Enantiopurity Gate

Commercial specifications for H-D-Phe-NH₂ HCl include a defined optical rotation of [α]D²⁰ = -16 ± 2° (C=1% in DMF) . The corresponding L-enantiomer (H-Phe-NH₂ HCl) would exhibit an optical rotation of approximately +16 ± 2° under identical conditions. This ~32° net difference in specific rotation provides a straightforward, quantitative analytical gate for verifying stereochemical identity and enantiopurity upon receipt.

Identity specification
Data to verify
[α]D20 = −16 ± 2° (C=1% in DMF)
Enables polarimetric enantiomer confirmation upon receipt
Supplier specification; verify against internal reference standard
Quality control Chiral purity Analytical specification Procurement compliance

Procurement-Relevant Application Scenarios for H-D-Phe-NH₂ HCl Based on Quantitative Differentiation Evidence


Synthesis of Stereochemically Defined Mu-Selective Opioid Antagonist Dipeptides

H-D-Phe-NH₂ HCl serves as the essential C-terminal building block for constructing mu-selective opioid antagonist dipeptides such as 2,6-dimethyl-Tyr-D-Phe-NH₂ [1]. The D-configuration of the phenylalanine residue and the C-terminal amide terminus are both required for achieving the mu-selective pharmacological profile; substitution with L-Phe-NH₂ or D-Phe-OH derivatives would eliminate the desired receptor subtype selectivity [1]. Procurement of this specific enantiomerically pure building block enables reproducible synthesis of mu-selective antagonist candidates for analgesic drug discovery programs.

Carboxypeptidase A Structure-Activity Relationship (SAR) Studies Requiring D-Phenylalanine Scaffolds

For laboratories investigating carboxypeptidase A inhibition mechanisms, H-D-Phe-NH₂ HCl provides the D-phenylalanine scaffold that exhibits a characteristic activation volume for binding (ΔVass = 4 mL mol⁻¹) [1]. This thermodynamic signature is distinct from both L-phenylalanine (ΔVass ≈ 30 mL mol⁻¹) and D-mandelate (ΔVass = 21 mL mol⁻¹) [1], making the compound a well-characterized probe for studying stereochemistry-dependent inhibitor binding thermodynamics and solvent reorganization at the enzyme active site.

Solid-Phase Synthesis of C-Terminally Amidated D-Configurated Peptides with Enhanced Metabolic Stability

H-D-Phe-NH₂ HCl is directly compatible with standard Fmoc solid-phase peptide synthesis protocols as a pre-formed C-terminal amide building block. Incorporation of a D-amino acid with a C-terminal amide confers resistance to carboxypeptidase-mediated degradation, as demonstrated in metabolically stabilized neurotensin pseudopeptide analogues where C-terminal amide integrity correlated with 2-4 orders of magnitude retention of receptor binding potency [2]. This compound eliminates the need for post-synthetic amidation of D-Phe-containing peptides, streamlining workflow for producing degradation-resistant peptidomimetics.

Application
Selection Property
Validation Focus
Mu-opioid receptor antagonist dipeptide synthesis
D-enantiomer and C-terminal amide specificity
Receptor subtype selectivity and binding assay context
Carboxypeptidase A inhibition mechanism studies
D-Phe scaffold for binding thermodynamics
Activation volume and solvent reorganization review
C-terminally amidated D-peptide SPPS
Pre-formed amide for metabolic stability
Carboxypeptidase resistance and peptide stability endpoints

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